![molecular formula C29H48O B1473721 (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol CAS No. 28949-66-8](/img/structure/B1473721.png)
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol
Overview
Description
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol is a phytosterol, a type of plant sterol, found in various plant sources. It is a minor component in the sterol fraction of many oils and is known for its potential health benefits. Phytosterols like this compound are structurally similar to cholesterol and are known to reduce cholesterol absorption in the human intestine .
Mechanism of Action
Target of Action
5,24-Stigmastadienol is a phytosterol, a plant-derived compound that structurally resembles cholesterol Phytosterols like 5,24-stigmastadienol are known to interact with cellular components such as cell membranes and certain enzymes .
Mode of Action
It’s known that phytosterols can incorporate into cell membranes, influencing their fluidity and function . They may also interact with enzymes involved in inflammation and cholesterol metabolism .
Biochemical Pathways
Phytosterols are known to influence cholesterol metabolism, potentially reducing the absorption of dietary cholesterol . They may also affect inflammatory pathways, potentially exerting anti-inflammatory effects .
Pharmacokinetics
Phytosterols like 5,24-stigmastadienol are generally poorly absorbed in the gut, and their bioavailability can be influenced by dietary factors .
Result of Action
Phytosterols like 5,24-stigmastadienol may exert anti-inflammatory effects and influence cholesterol metabolism .
Action Environment
The action of 5,24-Stigmastadienol can be influenced by various environmental factors. For instance, the presence of other dietary components can affect the absorption and bioavailability of phytosterols
Biochemical Analysis
Biochemical Properties
5,24-Stigmastadienol plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme sterol methyltransferase, which catalyzes the methylation of sterols. This interaction is crucial for the biosynthesis of sterols in plants . Additionally, 5,24-Stigmastadienol has been shown to interact with proteins involved in cell membrane stability and fluidity, contributing to the structural integrity of cell membranes .
Cellular Effects
5,24-Stigmastadienol influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses. For instance, 5,24-Stigmastadienol can inhibit the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, it affects gene expression by modulating the activity of transcription factors, thereby influencing cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 5,24-Stigmastadienol exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . Additionally, 5,24-Stigmastadienol can modulate gene expression by interacting with nuclear receptors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,24-Stigmastadienol have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5,24-Stigmastadienol can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 5,24-Stigmastadienol vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects, such as reducing inflammation and improving lipid metabolism . At high doses, 5,24-Stigmastadienol can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
5,24-Stigmastadienol is involved in several metabolic pathways, particularly those related to sterol biosynthesis and metabolism. It interacts with enzymes such as sterol desaturase and sterol reductase, which are essential for the conversion of sterol intermediates into final sterol products . Additionally, 5,24-Stigmastadienol can influence metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, 5,24-Stigmastadienol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions are crucial for the proper localization and accumulation of 5,24-Stigmastadienol, ensuring its availability for biochemical reactions and cellular functions .
Subcellular Localization
The subcellular localization of 5,24-Stigmastadienol is primarily within the cell membrane, where it contributes to membrane structure and function . It can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in sterol biosynthesis and processing . The localization of 5,24-Stigmastadienol is regulated by targeting signals and post-translational modifications that direct it to specific cellular sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol typically involves the extraction from plant oils. The process often includes mechanical shaking, Soxhlet extraction, and supercritical carbon dioxide extraction. Mechanical shaking has been found to extract the highest levels of total sterols .
Industrial Production Methods: In industrial settings, supercritical fluid extraction is commonly used due to its efficiency and ability to produce high-purity extracts. This method involves using supercritical carbon dioxide to extract the sterols from plant materials .
Chemical Reactions Analysis
Types of Reactions: (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols .
Scientific Research Applications
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a standard in the analysis of sterol content in various oils.
Biology: Studies have shown its potential in reducing cholesterol levels and its role in cell membrane structure.
Comparison with Similar Compounds
- β-Sitosterol
- Stigmasterol
- Campesterol
- Δ5-Avenasterol
Comparison: (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol is unique in its structure, which includes a double bond at the 24th position. This structural difference can influence its biological activity and its effectiveness in reducing cholesterol absorption compared to other phytosterols .
Properties
IUPAC Name |
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-20(2)22(16-19-30)10-9-21(3)25-13-14-26-24-12-11-23-8-6-7-17-28(23,4)27(24)15-18-29(25,26)5/h11,21,24-27,30H,6-10,12-19H2,1-5H3/t21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMISAXIZQLWBQM-CYHUDVKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C(C)C)CCO)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C(C)C)CCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,24-stigmastadienol in plants?
A1: While the specific role of 5,24-stigmastadienol in plants is not fully elucidated in the provided research, it is a precursor to other sterols and may contribute to membrane structure and function.
Q2: Which plant species are known to contain significant amounts of 5,24-stigmastadienol?
A2: Several studies highlight the presence of 5,24-stigmastadienol in various plant species. For instance, it is found in the fruit oils of Bupleurum species [], almond (Prunus amygdalus L.) oils [], pumpkin (Cucurbita pepo L.) seed oils [], and Moringa peregrina seed oil []. Additionally, it was identified in olive oils from the Peranzana cultivar [] and the Lebanese Soury variety [].
Q3: How does the concentration of 5,24-stigmastadienol vary during fruit maturation?
A3: Interestingly, the concentration of 5,24-stigmastadienol exhibits dynamic changes during fruit ripening. In pumpkin seed oils, its levels generally decreased throughout the maturation process []. Conversely, in olive oil from the Soury variety, delaying harvest time led to an increase in 5,24-stigmastadienol content []. This suggests that environmental factors and species-specific characteristics influence its accumulation.
Q4: How does the level of 5,24-stigmastadienol in olive oil relate to its quality classification?
A4: The research on Lebanese Soury olive oil indicates that a higher concentration of 5,24-stigmastadienol, along with other compositional changes, was associated with a shift in classification from extra virgin to virgin olive oil []. This highlights the potential use of 5,24-stigmastadienol as a marker for olive oil quality grading.
Q5: Are there any analytical techniques commonly employed for quantifying 5,24-stigmastadienol in plant oils?
A5: Gas chromatography (GC) emerges as a prevalent technique for analyzing 5,24-stigmastadienol content. Notably, it was utilized to determine the sterol composition of pumpkin seed oils [] and almond oils []. Researchers also employed GC in conjunction with principal component analysis to differentiate olive oils based on their volatile compound profiles, which included 5,24-stigmastadienol [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


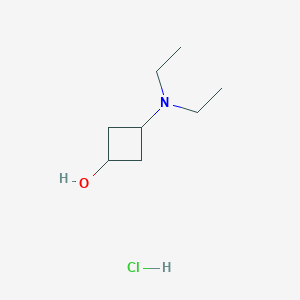
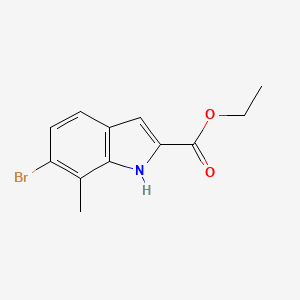
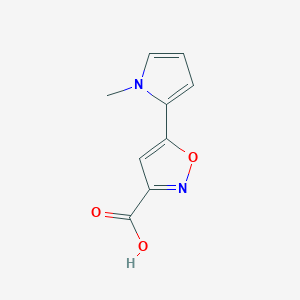
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
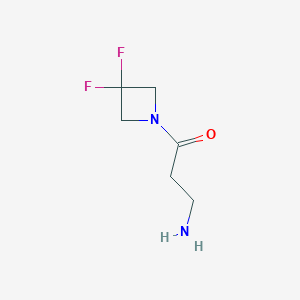
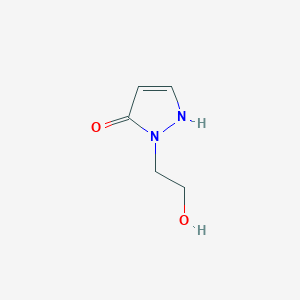
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
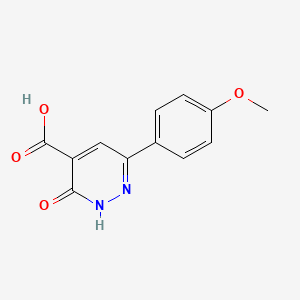
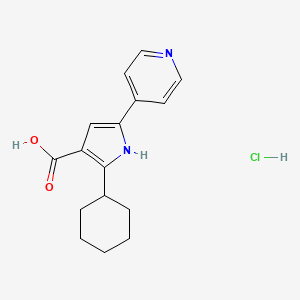
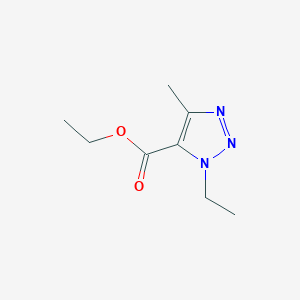
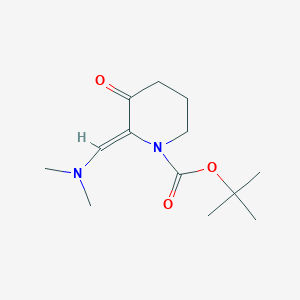
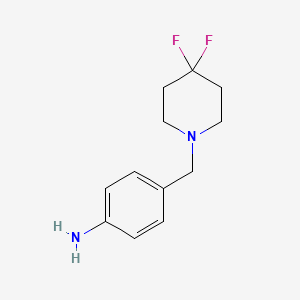
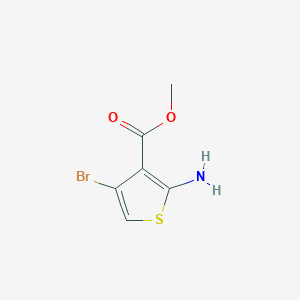
![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
